molecular formula C17H18ClN3O4S B565897 Rivaroxaban M6 CAS No. 936232-22-3

Rivaroxaban M6

カタログ番号: B565897
CAS番号: 936232-22-3
分子量: 395.858
InChIキー: SHYGJDDTGJVQSP-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rivaroxaban is an oral anticoagulant that is the first available orally active direct inhibitor of factor Xa . It is used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs .


Synthesis Analysis

Two new Rivaroxaban crystalline forms have been reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid . An efficient synthesis of rivaroxaban has been accomplished, which delivers a short synthetic sequence containing five successive reactions from 4-morpholinoaniline (3) and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (4) with an overall yield of 44% .


Molecular Structure Analysis

Rivaroxaban is a small-molecule oxazolidinone derivative . The molecular formula of Rivaroxaban is C19H18ClN3O5S and the molecular weight is 435.88 .


Chemical Reactions Analysis

Rivaroxaban is a novel oral anticoagulant (NOAC) drug. It has several FDA-approved and off-label clinical uses . The major analytical methodology for the determination of Rivaroxaban is reverse-phase HPLC coupled with UV detection and LC-MS/MS .


Physical And Chemical Properties Analysis

Two new Rivaroxaban crystalline forms are reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid .

科学的研究の応用

Laboratory Assessment and Coagulation Monitoring

Rivaroxaban's predictable pharmacokinetics and pharmacodynamics facilitate fixed-dose regimens without the need for routine coagulation monitoring. However, in situations where assessment of rivaroxaban exposure is necessary, anti-Factor Xa chromogenic assays can be utilized, albeit with a consideration of the timing of blood sampling post-intake and the understanding that plasma levels do not directly indicate the intensity of anticoagulant activity (Samama et al., 2013).

Analytical Methods for Rivaroxaban

Research into the analytical methodologies for quantifying rivaroxaban concentration in various mediums highlights reverse-phase HPLC coupled with UV detection and LC-MS/MS as a predominant technique. This is particularly beneficial for plasma samples, with the literature providing a base for researchers to apply or modify methodologies for further studies (Reçber et al., 2020).

Pharmacologic Properties and Drug Interactions

The absorption of rivaroxaban is rapid, reaching maximum plasma concentration within 2-4 hours post-administration. Its high oral bioavailability (80-100%) and moderate pharmacokinetic variability make it an attractive subject for research into antithrombotic therapies. Studies suggest dosing regimens derived from pharmacologic data to balance efficacy and bleeding risk, highlighting the need for dose adjustments in patients with renal impairments (Kvasnička et al., 2017).

Rivaroxaban's Role in Venous Thromboembolism (VTE) Prevention

In orthopedic settings, rivaroxaban has demonstrated superior efficacy in preventing VTE post hip and knee replacement surgery compared to traditional anticoagulants like enoxaparin. The drug's safety profile, absence of significant cardiovascular or hepatic effects, and no statistically significant increase in major bleeding make it a focal point for ongoing research in antithrombotic therapy (Kwong, 2011).

Clinical Development and Dose Regimens

The development of rivaroxaban for various indications, including VTE prevention after surgery, treatment and secondary prevention of VTE, and stroke prevention in atrial fibrillation, has been guided by an extensive clinical development program. This program, incorporating phase II trials and pharmacokinetic models, supports the selection of once-daily regimens for most approved clinical indications, emphasizing the tailored approach to dosing frequency across different applications (Kubitza et al., 2016).

作用機序

Target of Action

Rivaroxaban M6 primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is necessary for fibrin clot formation . By inhibiting Factor Xa, Rivaroxaban prevents thrombin generation and subsequent clot formation .

Mode of Action

This compound acts as a direct inhibitor of Factor Xa . It competitively inhibits both free and clot-bound Factor Xa, thereby disrupting the prothrombinase complex . This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), ultimately reducing the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, Rivaroxaban disrupts the cascade, specifically the conversion of prothrombin to thrombin, a critical step in clot formation . This action results in an overall anticoagulant effect, reducing the risk of thrombotic events .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics . It is rapidly absorbed, reaching maximum plasma concentrations within 2-4 hours . The oral bioavailability of Rivaroxaban is high (80-100%) . Elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects . Rivaroxaban is a substrate of CYP3A4 and P-glycoprotein, and it has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Result of Action

The primary result of Rivaroxaban’s action is a reduction in the risk of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery . It is also used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Action Environment

Rivaroxaban’s action, efficacy, and stability can be influenced by various environmental factors. These factors can affect the pharmacokinetics and pharmacodynamics of Rivaroxaban, potentially altering its anticoagulant effect .

Safety and Hazards

Rivaroxaban may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

将来の方向性

Rivaroxaban has been approved for use in several thromboembolic disorders, such as the prevention of stroke and systemic embolism in adults with non-valvular atrial fibrillation and the prevention of recurrent deep vein thrombosis and pulmonary embolism in adult patients . The extensive clinical-development programme, which will enroll over 65,000 patients, is reviewed and covers the four completed studies for VTE prevention after elective hip or knee replacement; the completed and ongoing VTE treatment studies; and the three ongoing studies for stroke prevention in patients with atrial fibrillation, prevention of recurrent events in acute coronary syndromes and VTE prevention in patients with an acute medical illness .

生化学分析

Biochemical Properties

Rivaroxaban M6 participates in biochemical reactions primarily by inhibiting Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This compound interacts with various biomolecules, including proteins and enzymes involved in the coagulation pathway. The binding of this compound to Factor Xa is characterized by high affinity and specificity, which ensures effective anticoagulation .

Cellular Effects

This compound influences several cellular processes, particularly those related to coagulation and thrombosis. In endothelial cells, it reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby decreasing inflammation and vascular damage. In platelets, this compound inhibits activation and aggregation, which are critical steps in thrombus formation. Additionally, this compound affects cell signaling pathways by modulating the activity of proteins involved in the coagulation cascade, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves direct inhibition of Factor Xa. By binding to the active site of Factor Xa, this compound prevents the enzyme from catalyzing the conversion of prothrombin to thrombin. This inhibition disrupts the amplification of the coagulation cascade, resulting in reduced thrombin generation and fibrin clot formation. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins involved in coagulation and inflammation .

特性

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGJDDTGJVQSP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936232-22-3
Record name 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。